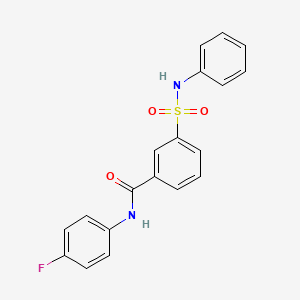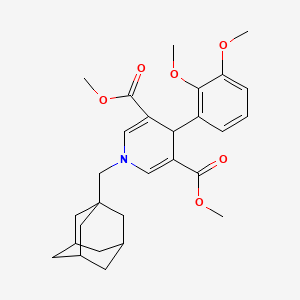![molecular formula C18H23N3O4 B6005353 6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6005353.png)
6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one, commonly known as ONO-7300243, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It has been developed by Ono Pharmaceutical Co., Ltd. and has been granted a patent in several countries.
Wirkmechanismus
ONO-7300243 inhibits the activity of MELK by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal functions, which include promoting cell proliferation and survival. By inhibiting MELK, ONO-7300243 induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ONO-7300243 has been shown to have a potent anti-tumor effect in preclinical models of various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little or no effect on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of ONO-7300243 in lab experiments include its high potency and specificity for MELK, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of ONO-7300243 include its relatively low solubility and bioavailability, which may limit its effectiveness in vivo. In addition, further studies are needed to determine the optimal dosing regimen and potential toxicities of ONO-7300243.
Zukünftige Richtungen
There are several potential future directions for research on ONO-7300243. These include:
1. Clinical Trials: ONO-7300243 is currently in preclinical development and has not yet been tested in clinical trials. Future studies will need to determine the safety and efficacy of ONO-7300243 in humans.
2. Combination Therapy: ONO-7300243 may be effective in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Future studies will need to determine the optimal combination regimens.
3. Biomarker Identification: ONO-7300243 may be more effective in certain subtypes of cancer that overexpress MELK. Future studies will need to identify biomarkers that can predict which patients are most likely to respond to ONO-7300243.
4. Structural Optimization: Further structural optimization of ONO-7300243 may lead to improved solubility, bioavailability, and potency.
Conclusion:
ONO-7300243 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of various types of cancer. Its mechanism of action involves targeting the protein MELK, which is overexpressed in many types of cancer. While further studies are needed to determine its safety and efficacy in humans, ONO-7300243 represents a promising new approach to the treatment of cancer.
Synthesemethoden
The synthesis of ONO-7300243 involves a multi-step process starting from commercially available starting materials. The key step involves the formation of a spirocyclic lactam through a Diels-Alder reaction between a substituted cyclohexadiene and a maleimide. The resulting spirocyclic lactam is then subjected to a series of transformations to give the final product.
Wissenschaftliche Forschungsanwendungen
ONO-7300243 has been extensively studied in preclinical models of various types of cancer, including lung cancer, breast cancer, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein called MELK (Maternal Embryonic Leucine Zipper Kinase). MELK is overexpressed in many types of cancer and is believed to play a critical role in the survival and growth of cancer cells.
Eigenschaften
IUPAC Name |
4-[1-(2-oxo-1-oxaspiro[4.4]nonane-4-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-15-9-14(19-11-20-15)12-4-3-7-21(10-12)17(24)13-8-16(23)25-18(13)5-1-2-6-18/h9,11-13H,1-8,10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUZFRDQQCKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)N3CCCC(C3)C4=CC(=O)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6005273.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6005282.png)
![2-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B6005284.png)

![N-(4-methoxyphenyl)-2-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6005301.png)
![2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6005309.png)
![1-[4-(phenylthio)butyl]piperazine oxalate](/img/structure/B6005311.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6005319.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)
![N-{6-[(1,3-benzothiazol-2-ylthio)methyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}-N'-phenylguanidine](/img/structure/B6005332.png)
![2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide](/img/structure/B6005341.png)

![N-[2-hydroxy-2-(3-pyridinyl)ethyl]-3,5-dimethyl-2-furamide trifluoroacetate (salt)](/img/structure/B6005364.png)